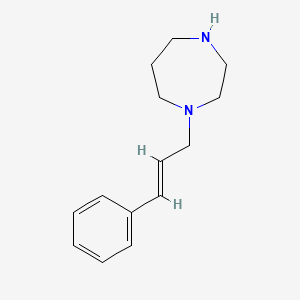

1-Cinnamyl-1,4-diazepane

Overview

Description

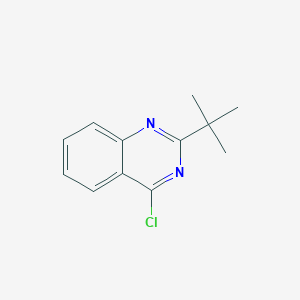

1-Cinnamyl-1,4-diazepane is a derivative of 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds . These compounds are associated with a wide range of biological activities and have significant importance in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 1,4-diazepanes has seen significant developments in recent years. One method involves the synthesis from N-propargylamines due to their high atom economy and shorter synthetic routes . Another method involves a one-pot synthesis via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Chemical Reactions Analysis

1,4-Diazepines, including 1-Cinnamyl-1,4-diazepane, have been the subject of numerous studies focusing on their synthesis and reactions . They have been synthesized from N-propargylamines and via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Mechanism of Action

Target of Action

1-Cinnamyl-1,4-diazepane is a derivative of 1,4-diazepane, which has been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria . The primary targets of this compound are the proteins L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis . These proteins play crucial roles in the metabolic processes of these bacteria, making them effective targets for antimicrobial action.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the target proteins, thereby inhibiting their function. The compound 6b, a derivative of 1,4-diazepane, displayed the best binding energies for both target proteins . This suggests that it has a high affinity for these proteins and can effectively inhibit their function.

Biochemical Pathways

It is known that the compound’s targets, l-amino acid deaminase and lcpa ligase, are involved in the metabolism of amino acids and the synthesis of cell wall polymers, respectively . By inhibiting these proteins, the compound likely disrupts these processes, leading to the death of the bacteria.

Pharmacokinetics

A study on similar 1,4-diazepane derivatives calculated the adme for each molecule . This information can be used to predict the pharmacokinetic properties of 1-Cinnamyl-1,4-diazepane, although further studies are needed to confirm these predictions.

Result of Action

The result of 1-Cinnamyl-1,4-diazepane’s action is the inhibition of bacterial growth. In vitro assays showed that certain derivatives of 1,4-diazepane exhibited potent activity against all tested strains of bacteria . This suggests that 1-Cinnamyl-1,4-diazepane could have similar antimicrobial effects.

properties

IUPAC Name |

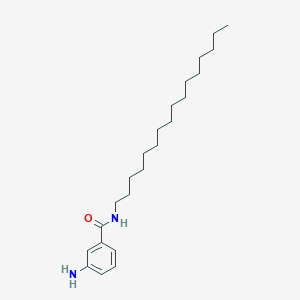

1-[(E)-3-phenylprop-2-enyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-4,6-8,15H,5,9-13H2/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSUIGUMFYZTCX-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCN(C1)C/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cinnamyl-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)

![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)

![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)

![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)